Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to display signals for the aromatic protons in the δ 7.5–8.5 ppm range, reflecting the deshielding effect of the electron-withdrawing ester groups. The methoxy protons resonate as a singlet near δ 3.9 ppm , while the carbonyl carbons in the ¹³C NMR spectrum appear at δ 165–170 ppm .
Infrared (IR) Spectroscopy
The IR spectrum features strong absorptions at 1720–1750 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C–O ester stretch). Aromatic C–H bending vibrations are observed at 750–900 cm⁻¹ , characteristic of anthracene derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits a λₘₐₓ at 380–400 nm due to π→π* transitions within the conjugated bianthracene system. Molar absorptivity values exceed 10⁴ L·mol⁻¹·cm⁻¹ , underscoring its strong absorption in the visible range.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 470.52 ([M]⁺), with fragmentation patterns revealing successive losses of methoxy groups (m/z 438 ) and carbonyl moieties.
Table 2: Spectroscopic Data Summary
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.5–8.5 (m, 16H), δ 3.9 (s, 6H) | Aromatic protons; methoxy groups |
| ¹³C NMR | δ 165–170 (C=O), δ 120–140 (aromatic) | Ester carbonyls; conjugated carbons |
| IR | 1720–1750 cm⁻¹ (C=O) | Ester functional groups |
| UV-Vis | λₘₐₓ = 380–400 nm | Conjugated π-system transitions |
| MS | m/z 470.52 ([M]⁺) | Molecular ion confirmation |
Properties
CAS No. |
63232-63-3 |
|---|---|
Molecular Formula |
C32H22O4 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
methyl 1-(2-methoxycarbonylanthracen-1-yl)anthracene-2-carboxylate |
InChI |
InChI=1S/C32H22O4/c1-35-31(33)25-13-11-23-15-19-7-3-5-9-21(19)17-27(23)29(25)30-26(32(34)36-2)14-12-24-16-20-8-4-6-10-22(20)18-28(24)30/h3-18H,1-2H3 |
InChI Key |
KFXJFQGHUXFVAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC3=CC=CC=C3C=C2C=C1)C4=C(C=CC5=CC6=CC=CC=C6C=C54)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate typically involves the coupling of two anthracene units followed by esterification. One common method involves the use of a palladium-catalyzed cross-coupling reaction to form the bianthracene core. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting bianthracene intermediate is then subjected to esterification using methanol and a suitable acid catalyst to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production of Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and various substituted anthracene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate has several scientific research applications:
Organic Electronics: It is used as a blue host material in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and field-effect transistors (OFETs).
Biological Studies: Research into its potential biological activities, such as antimicrobial and anti-inflammatory properties, is ongoing.
Mechanism of Action
The mechanism of action of Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate in its various applications involves its ability to interact with molecular targets through π-π stacking interactions and electronic effects. In OLEDs, for example, the compound acts as a host material that facilitates efficient energy transfer to dopant molecules, resulting in high-performance light emission . In biological systems, its interactions with cellular components may involve similar π-π stacking and electronic interactions, although specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues Based on Anthracene/Bianthracene Cores
Compound 42 (): Dimethyl 2,2′-dimethoxy-6,6′,7,7′-tetramethyl-9,9′,10,10′-tetraoxo-bianthracene-3,3′-dicarboxylate
Compound 45 (): Dimethyl 2,2′-dihydroxy-bianthracene-3,3′-dicarboxylate
- Calcium Sennoside (): A glycosylated bianthracene dicarboxylate. Substituents: β-D-glucopyranosyloxy and hydroxyl groups. Applications: Biological activity (laxative), contrasting with synthetic/electronic uses of non-glycosylated bianthracenes .
Binaphthyl and Biphenyl Derivatives
Dimethyl 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylate ():
Dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-[1,1′-biphenyl]-2,4-dicarboxylate ():
Key Comparative Data
Biological Activity
Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate (DBD) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of DBD, focusing on its antifungal properties, anti-inflammatory effects, and overall pharmacological significance.
Chemical Structure and Properties
This compound is characterized by its bianthracene core with two carboxylate ester groups. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its interaction with various biological systems.
Antifungal Activity
Recent studies have highlighted the antifungal properties of DBD, particularly against Candida albicans, a common opportunistic fungal pathogen. The Minimum Inhibitory Concentration (MIC) values of various DBD derivatives have been evaluated to determine their effectiveness.
Table 1: MIC Values of DBD Derivatives Against C. albicans
| Compound | MIC (µg/mL) |
|---|---|
| DBD-01 | 0.8 |
| DBD-02 | 12.5 |
| DBD-03 | 0.8 |
| DBD-04 | 1.6 |
| DBD-05 | 0.8 |
| DBD-06 | 0.4 |
| DBD-07 | 0.4 |
| DBD-08 | 0.4 |
The derivatives BQ-06, BQ-07, and BQ-08 demonstrated the highest antifungal activity with MIC values of 0.4 µg/mL, indicating their potential as effective antifungal agents compared to the standard fluconazole (30 µg/mL) .
The mechanism underlying the antifungal activity of DBD involves molecular docking studies that reveal its binding affinity to fungal proteins. For instance, BQ-07 showed a binding affinity of −6.8 kcal/mol with protein 2H6T, which is significantly higher than that of fluconazole . Such interactions suggest that DBD derivatives may disrupt fungal cell functions by inhibiting essential enzymes or pathways.
Anti-inflammatory Activity
In addition to its antifungal properties, DBD has been investigated for anti-inflammatory effects. A study evaluating various derivatives indicated that certain compounds exhibited significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell lines . This suggests that DBD could potentially modulate inflammatory responses, making it a candidate for further research in inflammatory diseases.
Pharmacokinetic Properties
Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of DBD derivatives. In silico analyses have shown promising drug-like properties based on conceptual Density Functional Theory (DFT)-derived descriptors . These descriptors help predict how these compounds behave in biological systems and their potential therapeutic applications.
Case Studies and Research Findings
Several case studies have explored the biological activity of DBD derivatives:
- Antifungal Efficacy : A study reported that certain bianthracene derivatives displayed potent antifungal activity against C. albicans, with specific focus on their binding affinities to fungal proteins .
- Anti-inflammatory Properties : Research on anti-inflammatory activity revealed that some derivatives significantly reduced nitric oxide production in macrophage cultures, indicating their potential use in treating inflammatory conditions .
- Pharmacokinetic Assessments : Studies have utilized computational models to assess the pharmacokinetic profiles of DBD derivatives, highlighting their favorable characteristics for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
